BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 2,5-Dimethoxy-4-
methylamphetamine (DOM)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,6-Dimethylanthracene

Cat. No.: B015464

A Note on Chemical Identification: This guide focuses on the compound 2,5-Dimethoxy-4-
methylamphetamine, commonly known as DOM. While the request specified CAS number 613-
26-3, this number corresponds to 2,6-Dimethylanthracene[1][2][3][4][5]. It is presumed that
the intended subject of this technical guide is the psychoactive phenethylamine DOM, which is
associated with CAS numbers 15588-95-1 (for the base) and 15589-00-1 (for the hydrochloride
salt)[6].

Introduction

2,5-Dimethoxy-4-methylamphetamine (DOM) is a synthetic psychedelic substance of the
phenethylamine and amphetamine chemical classes.[7][8] First synthesized in 1963 by
Alexander Shulgin, DOM is a member of the DOx family of compounds, known for their high
potency, long duration of action, and a blend of psychedelic and stimulant effects.[9][10]
Historically, it gained notoriety in the late 1960s under the street name "STP" (Serenity,
Tranquility, and Peace), where its unexpectedly long and intense effects from high doses led to
a public health crisis in San Francisco.[9][10]

From a research perspective, DOM's significance lies in its selective agonist activity at
serotonin 5-HT2 receptors, making it a valuable tool for studying the serotonergic system and
the mechanisms of psychedelic action.[9][10] This guide provides a comprehensive overview of
the physical and chemical properties, synthesis, pharmacology, and analytical methods
pertaining to DOM for researchers, scientists, and drug development professionals.
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Physicochemical Properties

DOM is a chiral molecule, with the R-(-)-DOM enantiomer being the more active stereoisomer.
[9][10] The following table summarizes the key physicochemical properties of DOM.

Property Value Source

1-(2,5-dimethoxy-4-
IUPAC Name ) [6]
methylphenyl)propan-2-amine

DOM, STP, 4-methyl-2,5-
Synonyms ] ) [6]
dimethoxyamphetamine

Molecular Formula C12H19NO2 [7][11]

Molecular Weight 209.29 g/mol [71[12]

Appearance Off-white powder [6]

Melting Point 61 °C (base) [71[12]

Melting Point (HCI salt) 187.6 °C [6]
Synthesis

The synthesis of DOM typically involves a multi-step process starting from commercially
available precursors. A common route, as described in the literature, involves the Vilsmeier-
Haack formylation of 2,5-dimethoxytoluene, followed by a Henry reaction with nitroethane and
subsequent reduction of the resulting nitropropene.

Experimental Protocol: Synthesis of DOM

e Formylation of 2,5-dimethoxytoluene:

o AVilsmeier reagent is prepared by reacting phosphorus oxychloride (POCIsz) with N-
methylformanilide.

o 2,5-dimethoxytoluene is then added to the Vilsmeier complex.
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o The reaction mixture is heated, leading to an exothermic reaction and the formation of 2,5-
dimethoxy-4-methylbenzaldehyde.[13]

o The product is isolated and purified by recrystallization.[13]

e Henry Reaction:

o The synthesized 2,5-dimethoxy-4-methylbenzaldehyde is reacted with nitroethane in the
presence of a catalyst, such as ammonium acetate in glacial acetic acid.[13]

o This reaction forms 2,5-dimethoxy-4-methylphenyl-2-nitropropene.
o The product is extracted and purified.[13]
e Reduction of the Nitropropene:

o The final step involves the reduction of the nitro group of 2,5-dimethoxy-4-methylphenyl-2-
nitropropene to an amine. This can be achieved using various reducing agents, such as
lithium aluminum hydride (LiAIHa4).

o The resulting product is 2,5-Dimethoxy-4-methylamphetamine (DOM).

Synthesis Workflow Diagram
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Caption: A simplified workflow for the synthesis of DOM.

Pharmacology and Toxicology
Mechanism of Action

DOM's primary pharmacological action is as a selective agonist of the serotonin 5-HTz
receptors, with a particularly high affinity for the 5-HTz2a and 5-HT2¢ subtypes.[9][10] The
psychedelic effects of DOM are believed to be mediated primarily through its agonistic activity
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at the 5-HT2a receptor.[8][9] Unlike some other amphetamines, DOM is not a significant
monoamine releasing agent or reuptake inhibitor.[9]

The R-(-)-DOM enantiomer is the more potent agonist at these receptors and is responsible for
the majority of the psychoactive effects.[9][10]

Signaling Pathway
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Caption: The 5-HT2A receptor signaling pathway activated by DOM.
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Pharmacokinetics and Metabolism

DOM is typically administered orally, with an onset of action ranging from 30 minutes to 1.5
hours.[9] Peak effects are generally experienced between 3 to 5 hours after ingestion.[9] The
duration of action is notably long, lasting from 14 to over 20 hours, depending on the dosage.
[91[12]

The metabolism of DOM is extensive in various species. The primary metabolite is hydroxy-
DOM, formed through the action of the cytochrome P450 2D6 (CYP2D6) isoenzyme.[14][15]
This metabolite can be detected in urine and serves as a biomarker for DOM intake.[14][15]

Toxicology

The LDso of DOM in mice is reported to be between 100-125 mg/kg.[10] In humans, low doses
(1-4 mg) produce stimulant and euphoric effects, while higher doses (above 5-7 mg) induce
profound psychedelic experiences.[9][16] Overdoses, particularly in the context of the high-
dose "STP" tablets of the 1960s, can lead to intense and prolonged psychological distress,
panic, and amphetamine-like side effects such as increased heart rate and blood pressure.[9]
[10]

Analytical Methodologies

The detection and quantification of DOM in biological and non-biological samples are crucial for
forensic toxicology and research purposes. Gas chromatography-mass spectrometry (GC-MS)
is a commonly employed and reliable method for the analysis of DOM.

Experimental Protocol: GC-MS Analysis of DOM

e Sample Preparation:

o For biological matrices such as urine, a solid-phase extraction (SPE) or liquid-liquid
extraction (LLE) is typically performed to isolate the analyte from interfering substances.

o The extracted sample is then derivatized, if necessary, to improve its chromatographic

properties.

e Gas Chromatography:
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o An aliquot of the prepared sample is injected into a gas chromatograph equipped with a
suitable capillary column (e.g., DB-1 MS).

o The oven temperature is programmed to achieve optimal separation of DOM from other
compounds.

e Mass Spectrometry:
o The eluent from the GC column is introduced into a mass spectrometer.

o The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are
acquired over a specific mass range.

o The identification of DOM is based on its retention time and the fragmentation pattern in its
mass spectrum.

Analytical Workflow Diagram

Click to download full resolution via product page

Caption: A general workflow for the GC-MS analysis of DOM.

Conclusion

2,5-Dimethoxy-4-methylamphetamine (DOM) remains a compound of significant interest in the
fields of pharmacology, neuroscience, and toxicology. Its potent and selective agonism at 5-HT:2
receptors provides a valuable pharmacological tool for elucidating the complexities of the
serotonergic system. A thorough understanding of its physicochemical properties, synthesis,
and analytical detection methods is essential for researchers working with this compound. As
with all potent psychoactive substances, adherence to strict safety protocols and ethical
guidelines is paramount in any research involving DOM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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